molecular formula C13H18N2O2S B1363863 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 554405-87-7

3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Cat. No. B1363863
M. Wt: 266.36 g/mol
InChI Key: HFOCBGXBEVGCMW-UHFFFAOYSA-N
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Description

The compound is a derivative of morpholine. Morpholine is a common moiety in various pharmaceuticals and agrochemicals . It’s an organic amine that contains both amine and ether functional groups .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, there are general methods for synthesizing morpholine derivatives. For instance, morpholine derivatives can be prepared by reacting morpholine with ethyl chloroacetate in the presence of triethylamine as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .

Scientific Research Applications

    Antioxidant and Anti-inflammatory Activity

    • Field : Medicinal Chemistry
    • Application : This compound has been used in the synthesis of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base . These AMACs have been evaluated for antioxidant and anti-inflammatory activity .
    • Method : The antioxidant activity was evaluated using the 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method, and the anti-inflammatory activity was evaluated using the protein denaturation method .
    • Results : Among the tested compounds, only compound 3d showed potent antioxidant activity which was comparable to cyclovalone. All the AMACs exhibited lower anti-inflammatory activity than that of cyclovalone. However, compounds 4c and 4d exhibited a potent anti-inflammatory activity which was almost comparable to cyclovalone and the standard diclofenac sodium .

    LRRK2 Kinase Inhibitor

    • Field : Neurology
    • Application : This compound has been used in the synthesis of a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
    • Method : The discovery and optimization of a novel series of potent LRRK2 inhibitors was carried out, focusing on improving kinome selectivity using a surrogate crystallography approach .
    • Results : The result of this research was the identification of 14 (PF-06447475), a highly potent, brain penetrant and selective LRRK2 inhibitor which has been further probed in in vivo safety and pharmacodynamic studies .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Morpholine derivatives are a topic of ongoing research in the fields of pharmaceuticals and agrochemicals .

properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c14-12-11(9-3-1-2-4-10(9)18-12)13(16)15-5-7-17-8-6-15/h1-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOCBGXBEVGCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366300
Record name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

CAS RN

554405-87-7
Record name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554405-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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